methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-32-20-9-8-15(12-21(20)33-2)18-13-19-23(30)27(10-11-28(19)26-18)14-22(29)25-17-7-5-4-6-16(17)24(31)34-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAWVYITXZKJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 462.5 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 941938-81-4 |
Anticancer Properties
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine nucleus exhibit significant anticancer activity. In a study involving various synthesized pyrazolo compounds, this compound was assessed for its ability to inhibit cell growth in human breast cancer cell lines (MDA-MB-231). The results demonstrated a notable decrease in cell viability compared to controls, suggesting a potential role as an anticancer agent .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the dimethoxyphenyl group is hypothesized to enhance binding affinity, allowing for effective modulation of target pathways . Furthermore, quantitative structure-activity relationship (QSAR) studies could elucidate how structural modifications affect biological efficacy .
Case Studies and Research Findings
- Anticancer Screening : A library of pyrazolo compounds was screened for anticancer activity using the MTT assay. This compound showed promising results with significant growth inhibition at various concentrations .
- Antitubercular Activity : Analogous compounds within the pyrazolo family have been identified as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining substantial activity against the pathogen .
- Neuropharmacological Potential : Related pyrazolo compounds have been studied for their effects on metabotropic glutamate receptors (mGluRs), indicating possible applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
